![molecular formula C22H18ClN3O B12124356 N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide](/img/structure/B12124356.png)

N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

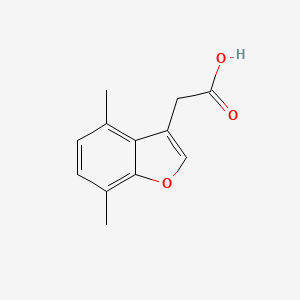

N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid ist eine komplexe organische Verbindung, die zur Klasse der Benzamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzamidgruppe aus, die an einen Benzodiazolring gebunden ist, der wiederum mit einer 3-Chlorphenylmethylgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der Wissenschaft, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid beinhaltet typischerweise die Kondensation von Benzoesäuren und Aminen. Eine effiziente Methode ist die direkte Kondensation von Benzoesäuren mit Aminen in Gegenwart eines Katalysators wie Diatomeenerde@IL/ZrCl4 unter Ultraschallbestrahlung . Diese Methode ist vorteilhaft aufgrund ihrer hohen Ausbeute, ihres umweltfreundlichen Verfahrens und der Verwendung eines wiederverwendbaren Katalysators.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Benzamidderivaten häufig Hochtemperaturreaktionen zwischen Carbonsäuren und Aminen. Der Prozess kann die Verwendung verschiedener Katalysatoren und Lösungsmittel umfassen, um Ausbeute und Reinheit zu optimieren. Die industriellen Verfahren sind so konzipiert, dass sie skalierbar und kostengünstig sind, um die Produktion großer Mengen der Verbindung für verschiedene Anwendungen zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Nukleophile: Halogene, Amine

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren führen, während Reduktionsreaktionen zu Alkoholen oder Aminen führen können. Substitutionsreaktionen können zu verschiedenen substituierten Benzamiden führen, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Industrie: Wird bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Rezeptoren oder Enzyme ausüben und so deren Aktivität modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

N-({1-[(3-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- N-({(2S)-1-[(3R)-3-Amino-4-(3-Chlorphenyl)butanoyl]pyrrolidin-2-yl}methyl)-3-(methylsulfonyl)benzamid

- N-(4-(4-Bromphenyl)thiazol-2-yl)-2-chloracetamid

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten unterscheiden.

Eigenschaften

Molekularformel |

C22H18ClN3O |

|---|---|

Molekulargewicht |

375.8 g/mol |

IUPAC-Name |

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |

InChI |

InChI=1S/C22H18ClN3O/c23-18-10-6-7-16(13-18)15-26-20-12-5-4-11-19(20)25-21(26)14-24-22(27)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,24,27) |

InChI-Schlüssel |

AGFNYMGTPGEBBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B12124280.png)

![N-{(1Z)-3-[(4-methylphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12124281.png)

![Thiourea, N,N'-bis[(trifluoromethyl)phenyl]-](/img/structure/B12124287.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-iodophenyl)butanamide](/img/structure/B12124292.png)

![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)

methanone](/img/structure/B12124307.png)

![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)

![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)

![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)

![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)